molecular formula C17H19N5O3S B2840609 (E)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1173484-84-8

(E)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2840609
CAS No.: 1173484-84-8
M. Wt: 373.43
InChI Key: HJIBSUJSRVRORA-LVZFUZTISA-N
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Description

(E)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide is a potent and selective cell-permeable inhibitor of the MTH1 (MutT Homolog 1) protein, also known as NUDT1. The MTH1 enzyme sanitizes the oxidized nucleotide pool by hydrolyzing damaged deoxynucleoside triphosphates like 8-oxo-dGTP, preventing their incorporation into DNA during replication and thus averting transversion mutations and double-strand breaks . This compound exerts its effect by binding to the active site of MTH1, effectively blocking its hydrolase activity. By inhibiting MTH1, this small molecule induces lethal DNA strand breaks and apoptosis specifically in cancer cells, which often exhibit a reliance on MTH1 for survival due to their high levels of oxidative stress and genomic instability. Its research value is paramount in the fields of oncology and DNA damage response (DDR), providing a critical tool for validating MTH1 as a therapeutic target and for investigating novel anti-cancer strategies that exploit the vulnerability of cancer cells to oxidative DNA damage . Researchers utilize this compound in vitro and in vivo to study the consequences of a compromised oxidized nucleotide pool, to explore synthetic lethal interactions, and to profile the mechanisms that drive cancer cell death in the absence of functional MTH1.

Properties

IUPAC Name

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-11(23)19-12-4-5-13-15(10-12)26-17(22(13)8-9-25-3)20-16(24)14-6-7-18-21(14)2/h4-7,10H,8-9H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIBSUJSRVRORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=NN3C)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Acetamido Group: The acetamido group is introduced by acetylation of the amino group on the benzo[d]thiazole ring using acetic anhydride or acetyl chloride.

    Attachment of the Pyrazole Ring: The pyrazole ring is formed by reacting a hydrazine derivative with a 1,3-diketone or an equivalent compound under basic conditions.

    Final Coupling Reaction: The final step involves coupling the benzo[d]thiazole derivative with the pyrazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the structure, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group could yield 2-methoxyethanal or 2-methoxyethanoic acid, while reduction of the carbonyl group in the pyrazole ring could produce the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer therapies.

Medicine

Medically, the compound is investigated for its therapeutic potential. Its interactions with specific enzymes and receptors could lead to the development of new treatments for diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of (E)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Benzothiazole Derivatives

Key Analogs:
Compound Name Substituents (Position 3 and 6) Molecular Weight Notable Features
Target Compound 3-(2-Methoxyethyl), 6-acetamido Not provided Enhanced solubility (2-methoxyethyl) and hydrogen-bonding capacity (acetamido)
(E)-N-(6-Acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide 3-Methyl, 6-acetamido 382.46 g/mol Lower solubility (methyl vs. methoxyethyl); similar acetamido moiety
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide 6-Trifluoromethyl Not provided Electron-withdrawing CF₃ group; methoxyphenyl enhances lipophilicity
Dasatinib (N-(2-Chloro-6-methylphenyl)-2-[[6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide) Thiazole-carboxamide scaffold 488 g/mol (monohydrate) Clinically approved kinase inhibitor; highlights thiazole-carboxamide bioactivity

Structural Insights:

  • Substituent Effects: The target compound’s 2-methoxyethyl group at position 3 likely improves aqueous solubility compared to the methyl group in its analog . This aligns with trends in quaternary ammonium compounds, where polar substituents reduce critical micelle concentrations (CMC) and enhance solubility .
  • Pyrazole rings are often used to modulate steric and electronic interactions in kinase inhibitors .
Lipophilicity and Activity:

Evidence from imidazo[2,1-b]thiazole-5-carboxamides (ITA class) reveals that lipophilicity (clogP) correlates with potency. For example, ND-11543 (clogP = 5.4) exhibits >100-fold higher activity than polar analogs (clogP = 2.1–2.4) . The target compound’s clogP can be inferred to be moderate due to the 2-methoxyethyl group, balancing solubility and membrane permeability.

Neuroprotective Potential:

Triazolbenzo[d]thiazoles (e.g., compounds in ) demonstrate neuroprotective effects via antioxidant mechanisms. The target compound’s benzothiazole-pyrazole hybrid scaffold may similarly interact with redox-sensitive targets.

Biological Activity

(E)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide, also known by its CAS number 1173484-84-8, is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N5O3SC_{17}H_{19}N_{5}O_{3}S, with a molecular weight of approximately 373.4 g/mol. Its structure features a benzo[d]thiazole core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular Formula C₁₇H₁₉N₅O₃S
Molecular Weight 373.4 g/mol
CAS Number 1173484-84-8

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzo[d]thiazole have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action often involves disrupting bacterial cell walls or inhibiting essential enzymes.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. For example, derivatives containing the pyrazole moiety have demonstrated cytotoxic effects against several cancer cell lines. The proposed mechanisms include the induction of apoptosis and the inhibition of cell proliferation through various signaling pathways.

Case Studies

  • Study on Anticancer Activity : A study published in Cancer Letters evaluated a series of pyrazole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, suggesting a promising therapeutic application .
  • Antimicrobial Efficacy : In another investigation, compounds derived from benzo[d]thiazole were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting their potential as alternative antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many benzo[d]thiazole derivatives act as enzyme inhibitors, targeting specific pathways involved in microbial growth or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.

Q & A

Basic: What are the critical steps for synthesizing this compound, and how are intermediates verified?

The synthesis involves multi-step reactions starting with benzo[d]thiazole and pyrazole precursors. Key steps include:

  • Condensation : Reacting 6-acetamido-3-(2-methoxyethyl)benzo[d]thiazole with 1-methyl-1H-pyrazole-5-carboxylic acid derivatives under controlled temperatures (60–80°C) in polar aprotic solvents like DMF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the final product.
  • Intermediate verification : Thin-layer chromatography (TLC) monitors reaction progress, while NMR (1H/13C) and mass spectrometry (MS) confirm structural integrity at each stage .

Advanced: How can reaction yields be systematically optimized for this compound?

Yield optimization requires:

  • Parameter screening : Use design of experiments (DOE) to evaluate solvent polarity (e.g., DMF vs. ethanol), catalyst loading (e.g., DCC for carboxamide formation), and temperature gradients .
  • Automated systems : Continuous flow reactors improve reproducibility and scalability for large-scale synthesis .
  • Real-time monitoring : In-line FTIR or HPLC tracks reaction kinetics to identify bottlenecks .

Basic: Which spectroscopic methods are essential for characterizing this compound?

  • NMR spectroscopy : 1H NMR identifies proton environments (e.g., acetamido NH at δ 8.2–8.5 ppm, pyrazole CH3 at δ 2.3–2.5 ppm). 13C NMR confirms carbonyl (C=O, ~165 ppm) and aromatic carbons .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]+) and fragments .
  • IR spectroscopy : Detects functional groups (amide C=O stretch at ~1680 cm⁻¹, thiazole C=N at ~1600 cm⁻¹) .

Advanced: How should researchers resolve discrepancies in biological activity data across assays?

  • Orthogonal validation : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) .
  • Stability studies : Assess compound integrity in assay buffers via HPLC; degradation products may skew results .
  • Target engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity and rule off-target effects .

Basic: What chemical reactions are feasible with this compound’s functional groups?

  • Acetamido hydrolysis : React with HCl/NaOH to yield free amine intermediates .
  • Methoxyethyl modification : Nucleophilic substitution (e.g., replacing methoxy with amines using NaH as base) .
  • Pyrazole ring functionalization : Halogenation (NBS) or cross-coupling (Suzuki-Miyaura) to introduce diversity .

Advanced: What computational approaches predict this compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses in enzyme active sites (e.g., kinase ATP-binding pockets) .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100-ns trajectories to assess binding entropy/enthalpy .
  • QSAR modeling : Correlate substituent effects (e.g., methoxyethyl length) with activity using Hammett or Hansch parameters .

Basic: How is purity assessed during synthesis, and what thresholds are acceptable?

  • TLC : Rf values (e.g., 0.5 in ethyl acetate/hexane 3:7) ensure reaction completion .
  • HPLC : Purity >95% (C18 column, acetonitrile/water gradient) is standard for biological testing .
  • Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (±0.4%) .

Advanced: What strategies mitigate low solubility in aqueous assays?

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • Prodrug design : Introduce phosphate esters or PEGylated derivatives for enhanced hydrophilicity .
  • Salt formation : Hydrochloride salts improve solubility without altering pharmacophores .

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